molecular formula C9H14N2O2Si B117373 Trimethylsilyl 3-aminopyridine-2-carboxylate CAS No. 157562-24-8

Trimethylsilyl 3-aminopyridine-2-carboxylate

Cat. No. B117373
M. Wt: 210.3 g/mol
InChI Key: AWCZMXVBYCFWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl 3-aminopyridine-2-carboxylate, also known as TMSAPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 3-aminopyridine-2-carboxylate and is widely used in the synthesis of various organic compounds. TMSAPC is a versatile reagent that has been shown to have a wide range of biological and chemical applications.

Mechanism Of Action

Trimethylsilyl 3-aminopyridine-2-carboxylate acts as a nucleophilic catalyst in many chemical reactions. It has been shown to be an effective catalyst in the synthesis of various organic compounds. Trimethylsilyl 3-aminopyridine-2-carboxylate has also been shown to have a high affinity for metal ions, which makes it useful in catalyzing metal-catalyzed reactions.

Biochemical And Physiological Effects

Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been used in the treatment of various diseases. Trimethylsilyl 3-aminopyridine-2-carboxylate has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Trimethylsilyl 3-aminopyridine-2-carboxylate in lab experiments include its versatility, efficiency, and ease of synthesis. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an effective reagent for the synthesis of various organic compounds, including pharmaceuticals and natural products. The limitations of using Trimethylsilyl 3-aminopyridine-2-carboxylate in lab experiments include its toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of Trimethylsilyl 3-aminopyridine-2-carboxylate in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an effective reagent for the synthesis of various organic compounds, and its use in the synthesis of new compounds could lead to the development of new drugs and agrochemicals. Another potential application is in the development of new catalysts for metal-catalyzed reactions. Trimethylsilyl 3-aminopyridine-2-carboxylate has a high affinity for metal ions, and its use in the development of new catalysts could lead to the development of more efficient and selective metal-catalyzed reactions.

Synthesis Methods

Trimethylsilyl 3-aminopyridine-2-carboxylate can be synthesized through a simple and efficient method. The synthesis involves the reaction of 3-aminopyridine-2-carboxylate with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Trimethylsilyl 3-aminopyridine-2-carboxylate as a white solid that can be easily purified through recrystallization.

Scientific Research Applications

Trimethylsilyl 3-aminopyridine-2-carboxylate has been widely used in scientific research due to its ability to act as a versatile reagent. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an efficient reagent for the synthesis of a wide range of compounds, including pyridines, pyrimidines, and quinolines.

properties

CAS RN

157562-24-8

Product Name

Trimethylsilyl 3-aminopyridine-2-carboxylate

Molecular Formula

C9H14N2O2Si

Molecular Weight

210.3 g/mol

IUPAC Name

trimethylsilyl 3-aminopyridine-2-carboxylate

InChI

InChI=1S/C9H14N2O2Si/c1-14(2,3)13-9(12)8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3

InChI Key

AWCZMXVBYCFWJC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(=O)C1=C(C=CC=N1)N

Canonical SMILES

C[Si](C)(C)OC(=O)C1=C(C=CC=N1)N

synonyms

2-Pyridinecarboxylicacid,3-amino-,trimethylsilylester(9CI)

Origin of Product

United States

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